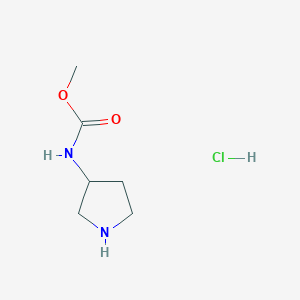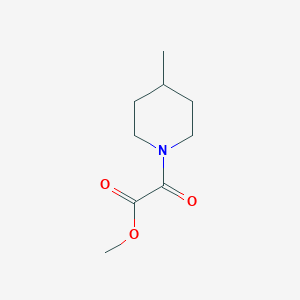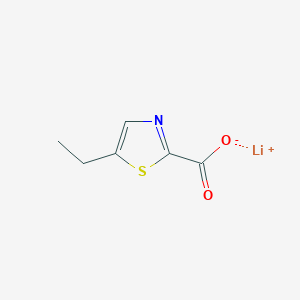
5-Chloro-2-methyl-4-nitrobenzoic acid
Übersicht
Beschreibung
5-Chloro-2-methyl-4-nitrobenzoic acid is a chemical compound used as a reagent to synthesize amino-1H-pyrazole amide derivatives, compounds that act as Raf kinase inhibitors in melanoma cells . It is also used as a reagent to synthesize fluorogenic substrates, compounds that can be used for activity imaging within living cells .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methyl-4-nitrobenzoic acid is C7H4ClNO4 . Its average mass is 201.564 Da and its monoisotopic mass is 200.982880 Da .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-4-nitrobenzoic acid is a crystalline powder with a light yellow to yellow-green color . It has a melting point of 137-139 °C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Amino-1H-pyrazole Amide Derivatives
- Summary of Application: 2-Methyl-4-nitrobenzoic acid, a compound similar to 5-Chloro-2-methyl-4-nitrobenzoic acid, is used as a reagent to synthesize amino-1H-pyrazole amide derivatives .
- Results or Outcomes: These derivatives act as Raf kinase inhibitors in melanoma cells .
Application 2: Synthesis of Fluorogenic Substrates
- Summary of Application: 2-Methyl-4-nitrobenzoic acid is also used as a reagent to synthesize fluorogenic substrates .
- Results or Outcomes: These substrates can be used for activity imaging within living cells .
Application 3: Green Process for the Synthesis of 5-Methyl-2-Nitrobenzoic Acid
- Summary of Application: A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed .
- Methods of Application: The key process is the nitration of methyl 3-methylbenzoate. The main advantages of this procedure are that it utilized a high selectivity of substrates and a green nitrating process .
- Results or Outcomes: This made control of the reaction rate much easier .
Application 4: Synthesis of Substituted Phenyl Oxazoles
- Summary of Application: 2-Chloro-5-nitrobenzoic acid, a compound similar to 5-Chloro-2-methyl-4-nitrobenzoic acid, is used in the synthesis of substituted phenyl oxazoles .
- Results or Outcomes: These compounds act as novel LSD1 inhibitors with antiproliferative activity .
Application 5: Synthesis of Cathespin L Inhibitors
- Summary of Application: 2-Chloro-5-nitrobenzoic acid is also used in the synthesis of cathespin L inhibitors .
- Results or Outcomes: These inhibitors can be used for therapeutic purposes .
Application 6: Nitration of Hydrocarbons
- Summary of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Methods of Application: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Mixtures of products are invariably obtained .
- Results or Outcomes: This method provides a way to introduce nitro groups into organic compounds .
Application 7: Synthesis of 4-Nitrobenzoic Acid
- Summary of Application: Another route to 4-nitrobenzenamine is to nitrate chlorobenzene and subsequently replace the chlorine by reaction with ammonia .
- Methods of Application: The specific experimental procedures are not provided in the source. However, the synthesis typically involves nitration followed by nucleophilic substitution .
- Results or Outcomes: This method provides a way to synthesize 4-nitrobenzoic acid .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBONDNSCEDDWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-nitrobenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)


![Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate](/img/structure/B1430566.png)

